molecular formula C8H9F3N4O4 B2640082 1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid CAS No. 2416231-74-6

1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid

Cat. No.: B2640082
CAS No.: 2416231-74-6
M. Wt: 282.179
InChI Key: YNFMKHSDXILSDQ-UHFFFAOYSA-N
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Description

Historical Development of Azetidine-Pyrazole Compounds

The synthesis of azetidine-pyrazole hybrids represents a significant milestone in heterocyclic chemistry, driven by the pharmaceutical relevance of both structural motifs. Early methodologies for accessing such compounds relied on multi-step sequences involving functional group transformations and cyclization reactions. For instance, the Horner–Wadsworth–Emmons reaction enabled the preparation of α,β-unsaturated esters from N-Boc-azetidin-3-one, which subsequently underwent aza-Michael additions with pyrazole derivatives to yield 3-(pyrazol-1-yl)azetidines. These foundational studies demonstrated the feasibility of constructing azetidine-pyrazole scaffolds, albeit with limitations in regioselectivity and functional group compatibility.

A pivotal advancement emerged with the development of oxidative alkynylation strategies, which streamlined the synthesis of ynones from alcohols in a single step. This method facilitated the direct condensation of ynones with hydrazines or amidines to generate pyrazoles and pyrimidines bearing azetidine moieties. For example, the reaction of p-bromophenyl hydrazine with ynones under copper catalysis produced pyrazoles such as 4a4e , showcasing the retention of sterically demanding α-quaternary centers. These innovations reduced synthetic complexity and expanded the structural diversity of azetidine-pyrazole hybrids.

Significance in Contemporary Academic Research

Contemporary research prioritizes azetidine-pyrazole compounds for their potential as bioactive scaffolds. The azetidine ring’s conformational rigidity and pyrazole’s ability to engage in hydrogen bonding make these hybrids attractive for drug discovery. Recent work has focused on functionalizing the pyrazole ring with electron-withdrawing groups, such as nitro substituents, to modulate electronic properties and enhance binding affinity. For instance, brominated pyrazoles serve as intermediates for Suzuki–Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups. The nitro group in 1-(azetidin-3-yl)-5-nitropyrazole may similarly act as a directing group for further derivatization or contribute to π-stacking interactions in target proteins.

The integration of trifluoroacetic acid (TFA) as a counterion in such compounds, as seen in 1-(azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid, reflects its role in facilitating crystallization or improving solubility during synthetic purification. This practical consideration underscores the interplay between molecular design and process chemistry in modern pharmaceutical research.

Position within Heterocyclic Chemistry Research

Azetidine-pyrazole hybrids occupy a unique niche in heterocyclic chemistry due to their fused small-ring systems, which combine the metabolic stability of azetidines with the versatile reactivity of pyrazoles. The azetidine ring’s strain energy (approximately 26 kcal/mol) and pyramidalized nitrogen atom create opportunities for selective functionalization, as demonstrated by protodesilylation and bromination reactions. Meanwhile, the pyrazole ring’s ambident nucleophilic character allows for regioselective substitutions at the 1-, 3-, or 5-positions, depending on reaction conditions.

Comparative studies of azetidine-containing heterocycles reveal distinct reactivity patterns. For example, azetidines undergo [3+2] cycloadditions with nitrile oxides to form bicyclic intermediates, whereas pyrazoles participate in metal-catalyzed cross-couplings. The fusion of these rings in 1-(azetidin-3-yl)-5-nitropyrazole thus merges two complementary domains of reactivity, enabling access to structurally complex architectures.

Academic Interest in Nitropyrazole Derivatives

Nitropyrazole derivatives have garnered attention for their electronic and steric effects, which influence both synthetic applications and biological activity. The nitro group’s strong electron-withdrawing nature polarizes the pyrazole ring, enhancing its susceptibility to nucleophilic aromatic substitution or reduction to amino derivatives. In 1-(azetidin-3-yl)-5-nitropyrazole, the nitro substituent at the 5-position may direct further functionalization at the 3- or 4-positions, leveraging the pyrazole’s inherent regiochemical preferences.

Academic investigations into nitropyrazoles also explore their roles as intermediates in multi-component reactions. For instance, nitro groups can participate in cycloadditions or serve as masked amines following reduction. The trifluoroacetic acid component in the title compound further exemplifies the use of acidic counterions to stabilize reactive intermediates during synthesis. These studies collectively highlight nitropyrazoles as versatile building blocks for constructing nitrogen-rich heterocycles with tailored properties.

Table 1: Key Synthetic Methods for Azetidine-Pyrazole Hybrids

Method Key Reagents Yield (%) Reference
Oxidative alkynylation Cu(OAc)~2~, hydrazines 53–75
Aza-Michael addition DBU, heterocyclic amines 61–83
Suzuki–Miyaura coupling Pd catalysts, boronic acids 58–95

Properties

IUPAC Name

1-(azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.C2HF3O2/c11-10(12)6-1-2-8-9(6)5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNRHCCRDDGIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=CC=N2)[N+](=O)[O-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura cross-coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products

    Reduction of Nitro Group: 1-(Azetidin-3-yl)-5-aminopyrazole.

    Substitution Reactions: Various substituted azetidine derivatives.

    Coupling Reactions: New carbon-carbon bonded compounds with extended conjugation.

Scientific Research Applications

1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Materials Science: The unique structural features of the compound make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the biological activity of azetidine and pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and trifluoroacetic acid moiety can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Azetidine and TFA

Compound Name Key Features Molecular Weight (g/mol) Applications/Notes Reference
1-(Azetidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid; TFA Azetidine + triazole + methyl substituent; TFA counterion ~251.66 (calculated) Building block in medicinal chemistry; used for heterocyclic derivatization
{1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile TFA salt Azetidine + pyrazole + sulfonyl group; TFA salt Not reported JAK inhibitor; demonstrates therapeutic potential in inflammatory diseases
1-(4-tert-Butylphenyl)-3-(4-methyl-1H-pyrazol-1-yl)-2,2,2-trifluoroacetic acid Pyrazole + tert-butylphenyl substituent; TFA derivative ~318.3 (calculated) Intermediate in synthesis; exhibits tautomerism complicating NMR analysis

Key Observations :

  • Azetidine Core : All compounds leverage the azetidine ring for conformational constraints, enhancing target binding in bioactive molecules .
  • TFA Role : TFA acts as a counterion (e.g., stabilizing salts) or reactive intermediate (e.g., in acylations) .

Functional Analogues with Nitropyrazole or TFA Moieties

Compound Name Key Features Applications/Notes Reference
1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazol-5-amine Nitropyrazole + trifluoromethylphenyl group Pesticide (nipyraclofen); nitro group enhances stability and bioactivity
N-(2-Aminoethyl)maleimide TFA salt Maleimide + TFA salt Bioconjugation reagent; TFA improves solubility and purification
Trifluoroacetic acid (TFA) Standalone fluorinated acid Solvent, catalyst, and counterion in peptide synthesis and heterocyclic chemistry

Key Observations :

  • TFA Versatility : TFA’s role varies from synthetic reagent (e.g., acylations in ) to counterion in salts, highlighting its adaptability .

Biological Activity

1-(Azetidin-3-yl)-5-nitropyrazole; 2,2,2-trifluoroacetic acid is a compound of interest due to its potential biological activities. The compound features a unique combination of an azetidine ring and a nitropyrazole moiety, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound by reviewing relevant literature, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C8H11F3N2O2
  • Molecular Weight : 224.18 g/mol
  • CAS Number : 2624132-44-9

The presence of trifluoroacetic acid enhances the compound's solubility and reactivity, potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that compounds containing nitropyrazole and azetidine structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some pyrazole derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties : Nitropyrazole compounds are often studied for their ability to modulate inflammatory pathways.
  • Analgesic Effects : The analgesic potential is attributed to their interaction with pain-related receptors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryModulates inflammatory responses
AnalgesicInteracts with pain receptors

The biological activity of 1-(Azetidin-3-yl)-5-nitropyrazole; 2,2,2-trifluoroacetic acid can be attributed to its ability to interact with specific biological targets:

  • Receptor Interaction : The nitropyrazole moiety may interact with cannabinoid receptors (CB1 and CB2), influencing pain and inflammation pathways.
  • Enzymatic Modulation : The compound may inhibit specific enzymes involved in inflammatory processes, leading to reduced pain and swelling.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • A study on pyrazole derivatives indicated that modifications in the structure can significantly enhance anti-inflammatory activity. For instance, compounds with additional electron-withdrawing groups showed increased potency in inhibiting inflammatory cytokines .
  • Another research project focused on the analgesic properties of azetidine-containing compounds, demonstrating their potential as novel analgesics in preclinical models .

Research Findings

Recent findings have highlighted the following aspects regarding the biological activity of 1-(Azetidin-3-yl)-5-nitropyrazole; 2,2,2-trifluoroacetic acid:

  • In Vivo Studies : Animal model studies indicated significant reductions in pain response when treated with this compound compared to controls.
  • In Vitro Assays : Cell culture studies demonstrated that the compound effectively decreased pro-inflammatory cytokine production in macrophages.

Table 2: Key Research Findings

Study TypeKey FindingsReference
In VivoReduced pain response in animal models
In VitroDecreased pro-inflammatory cytokines

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